![molecular formula C19H14BrN3 B2995724 7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 439097-06-0](/img/structure/B2995724.png)
7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-[1,1’-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidine is an electron-rich nitrogen-containing heterocycle. The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .
Scientific Research Applications
Synthesis and Structural Modifications
Researchers have synthesized various pyrazolo[1,5-a]pyrimidine derivatives to explore their chemical properties and potential applications. For example, the synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines and their electrophilic substitution reactions have been studied to develop new chemical entities with potential biological activities (Atta, 2011). These efforts illustrate the compound's versatility as a scaffold for chemical synthesis.
Biological Activities
Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their biological activities, including anti-inflammatory and anti-proliferative properties. For instance, certain derivatives have been identified as nonsteroidal anti-inflammatory drugs (NSAIDs) devoid of ulcerogenic activity, indicating their potential as safer therapeutic agents (Auzzi et al., 1983). Additionally, some compounds have shown promising results as anti-proliferative agents against human breast cancer cells, highlighting their potential in cancer research (Atta et al., 2019).
Fluorescent Probes and Photophysical Properties
The development of functional fluorophores based on pyrazolo[1,5-a]pyrimidine derivatives has been explored due to their significant fluorescence and large Stokes shifts. These properties make them suitable candidates as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018). This application demonstrates the compound's potential in analytical chemistry and environmental monitoring.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to have a wide range of biological and pharmacological activities . They are part of several drugs like zidovudine, stavudine, 5-flurouracil, methotrexate, imatinib, dasatinib, pazopanib, nilotinib, uramustine, tegafur, cytarabine, trimethoprim, sulfamethazine, minoxidil, phenobarbital, primidone, and risperidone .
Mode of Action
Pyrimidine derivatives are known to possess excellent anticancer activity . They are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Biochemical Pathways
Pyrimidine and its derivatives are known to be involved in multiple cellular processes that maintain cell growth and metabolism . They are necessary for glycogen and cell membrane precursor synthesis, glycosylation of proteins and lipids, and in detoxification processes like glucuronidation .
Pharmacokinetics
Biphenyl derivatives are known to have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
Pyrimidine derivatives are known to show superior cytotoxic activities against certain cell lines .
Action Environment
The efficacy of pyrimidine derivatives can be influenced by various factors such as the presence of other drugs, the physiological state of the body, and the specific characteristics of the target cells .
properties
IUPAC Name |
3-bromo-2-methyl-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3/c1-13-18(20)19-21-12-11-17(23(19)22-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFQOWVHFWLKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995642.png)
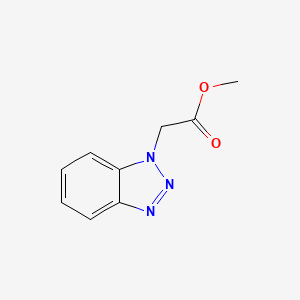
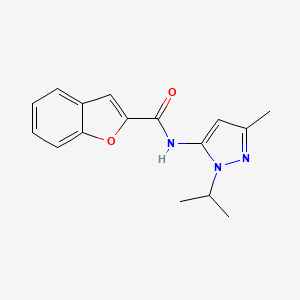
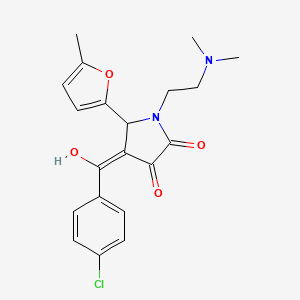
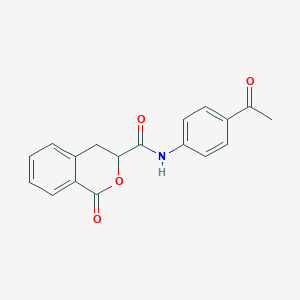

![1-[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2995654.png)
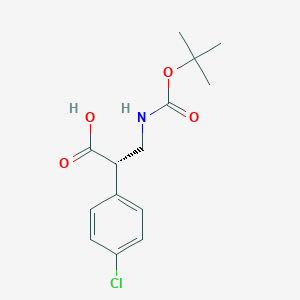
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2995658.png)
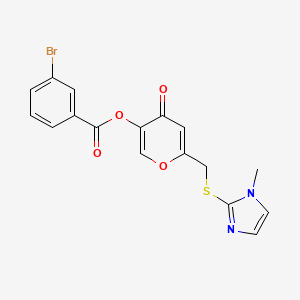
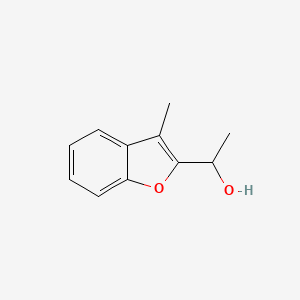
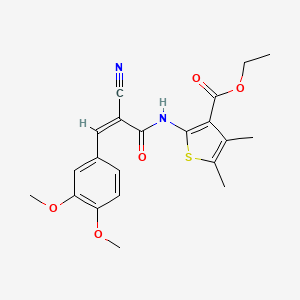
![1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995664.png)